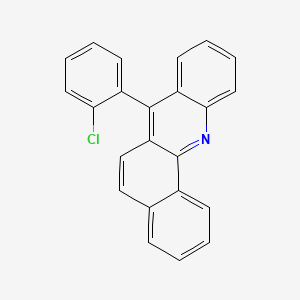
Benzo(c)acridine, 7-(2-chlorophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo©acridine, 7-(2-chlorophenyl)- is a derivative of acridine, a class of heterocyclic compounds known for their broad range of biological activities and industrial applications. Acridine derivatives have been extensively studied for their potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities . The unique structure of benzo©acridine, 7-(2-chlorophenyl)-, which includes a chlorophenyl group, contributes to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo©acridine, 7-(2-chlorophenyl)- can be achieved through various methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This method offers a straightforward approach to benzo©acridines, with the choice of transition metal or Brønsted acid catalysis depending on the substituent at the triple bond . For example, direct electrophilic activation by trifluoromethanesulfonic acid induces an almost quantitative cyclization of the o-aryl (phenylethynyl) fragment .
Industrial Production Methods
Industrial production methods for benzo©acridine, 7-(2-chlorophenyl)- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as platinum or palladium complexes, is common in industrial settings to facilitate efficient cyclization reactions .
化学反应分析
Types of Reactions
Benzo©acridine, 7-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted acridine derivatives with various functional groups.
科学研究应用
作用机制
The mechanism of action of benzo©acridine, 7-(2-chlorophenyl)- primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and affecting processes such as DNA replication and transcription . This intercalation can inhibit the activity of enzymes like topoisomerase and telomerase, leading to anticancer effects .
相似化合物的比较
Similar Compounds
Acridine: The parent compound with similar DNA intercalation properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Triazoloacridone: Another acridine derivative with anticancer activity.
Uniqueness
Benzo©acridine, 7-(2-chlorophenyl)- is unique due to the presence of the chlorophenyl group, which enhances its chemical reactivity and biological activity compared to other acridine derivatives . This structural modification allows for more diverse chemical reactions and potential therapeutic applications.
属性
CAS 编号 |
36762-01-3 |
|---|---|
分子式 |
C23H14ClN |
分子量 |
339.8 g/mol |
IUPAC 名称 |
7-(2-chlorophenyl)benzo[c]acridine |
InChI |
InChI=1S/C23H14ClN/c24-20-11-5-3-9-17(20)22-18-10-4-6-12-21(18)25-23-16-8-2-1-7-15(16)13-14-19(22)23/h1-14H |
InChI 键 |
JTIZYGBOEQNGSX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4N=C32)C5=CC=CC=C5Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


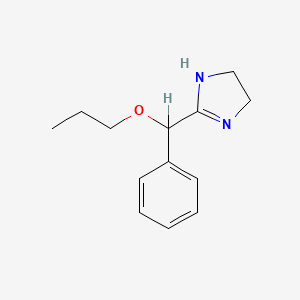

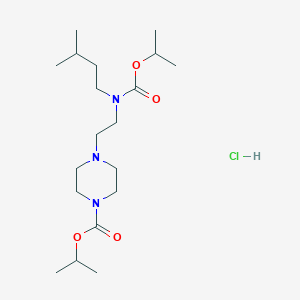
![2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline](/img/structure/B14687778.png)
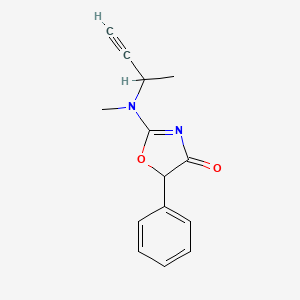
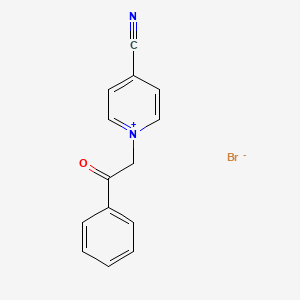
![1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene](/img/structure/B14687802.png)
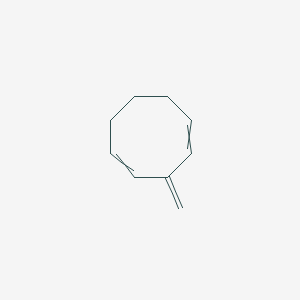
![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)
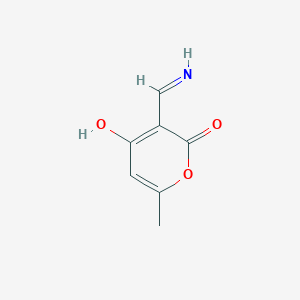
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
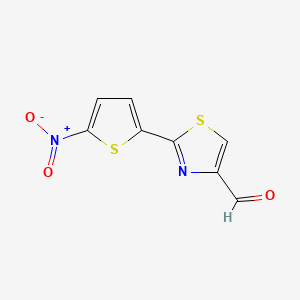
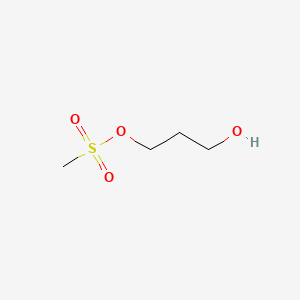
![Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester](/img/structure/B14687852.png)
